molecular formula C16H15FN2O2 B5092751 3-fluoro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide

3-fluoro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide

Cat. No.: B5092751
M. Wt: 286.30 g/mol
InChI Key: YRNVCOLARSZMDE-UHFFFAOYSA-N
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Description

The compound “3-fluoro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves the use of acylating reagents and reaction conditions . For instance, a continuous flow microreactor system was developed to synthesize N-(3-Amino-4-methylphenyl)benzamide, a crucial building block of many drug candidates . The compound was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are often complex and involve multiple steps . For example, the synthesis of N-(3-Amino-4-methylphenyl)benzamide involved the selective acylation of 4-methylbenzene-1,3-diamine .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For similar compounds, hazards may include acute oral toxicity, skin and eye irritation, and specific target organ toxicity .

Properties

IUPAC Name

3-fluoro-N-[2-(4-methylanilino)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2/c1-11-5-7-14(8-6-11)19-15(20)10-18-16(21)12-3-2-4-13(17)9-12/h2-9H,10H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNVCOLARSZMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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